Ring-Fusion Isomerism: Imidazo[4,5-d]pyridazine versus Imidazo[1,2-b]pyridazine Kinase Inhibitor Scaffolds
The imidazo[4,5-d]pyridazine ring system of the target compound represents a distinct structural isomer from the imidazo[1,2-b]pyridazine scaffold that dominates the kinase inhibitor patent literature . In the Takeda patent (US 8,273,741), numerous imidazo[1,2-b]pyridazine derivatives were explicitly excluded from claims, while imidazo[4,5-d]pyridazine derivatives were claimed as kinase inhibitors (VEGFR, VEGFR2, PDGFR, Raf), indicating divergent intellectual property and target selectivity profiles between the two isomeric series . The positional difference in nitrogen atoms alters the hydrogen-bond donor/acceptor pharmacophore, which can redirect kinase selectivity .
| Evidence Dimension | Scaffold isomerism and kinase target profile divergence |
|---|---|
| Target Compound Data | Imidazo[4,5-d]pyridazine core: N atoms at positions 1,3,5,7; claimed for VEGFR/VEGFR2/PDGFR/Raf inhibition |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine core: N atoms at positions 1,3,4,6; dominant in prior art kinase inhibitors; certain 3-methoxy-2-phenyl derivatives explicitly excluded from patent claims |
| Quantified Difference | Qualitative scaffold-level differentiation; no direct head-to-head IC50 comparison available for the specific target compound |
| Conditions | Patent analysis: US 8,273,741 B2 (Takeda Pharmaceutical, 2012); kinase panel profiling context |
Why This Matters
Researchers seeking kinase inhibitors with distinct selectivity fingerprints or navigating freedom-to-operate constraints should recognize the [4,5-d] versus [1,2-b] isomerism as a non-trivial structural variable that can determine target engagement profiles.
- [1] Takeda Pharmaceutical Company Limited. Imidazo-pyridazinyl compounds and uses thereof. US Patent 8,273,741 B2. Issued September 25, 2012. See excluded compounds at col. 5-6 and kinase target claims. View Source
